molecular formula C10H8ClN5 B7501774 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine

Número de catálogo: B7501774
Peso molecular: 233.66 g/mol
Clave InChI: WSLPSVJNLGXWQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine (hereafter referred to as Compound 14) is a tricyclic heterocyclic compound with a pyrimidoindole scaffold. It serves as a key intermediate in synthesizing derivatives targeting microtubules, receptor tyrosine kinases (RTKs), and thymidylate synthase (TS) . Its structural uniqueness lies in the 5-chloro substitution, which confers conformational rigidity and influences binding specificity to biological targets like the colchicine site on tubulin .

Propiedades

IUPAC Name

5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5/c11-4-2-1-3-5-6(4)7-8(12)15-10(13)16-9(7)14-5/h1-3H,(H5,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLPSVJNLGXWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(N=C(N=C3N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reaction Conditions and Optimization

  • Step 1 : Condensation of 19 with substituted anilines (e.g., 4-chloroaniline) in isopropanol under reflux with catalytic HCl yields N-(4-substituted phenyl)-5-chloro-2-pivaloylamino-9H-pyrimido[4,5-b]indol-4-amine derivatives (9–14 ).

  • Step 2 : Deprotection of the pivaloyl group using 15% KOH in 1,4-dioxane or 1 N NaOH in isopropanol affords the final 2,4-diamine products. Isopropanol significantly reduces reaction times (2–14 hours) compared to 1,4-dioxane (1–3 days), with yields improving from 49% to 92%.

Key Data:

IntermediateReagentSolventTimeYield (%)
11 15% KOH1,4-dioxane24 h68
7 1 N NaOHIsopropanol2 h70

This method’s regioselectivity is attributed to steric and electronic effects, with the 4-position favoring nucleophilic attack due to reduced steric hindrance.

Four-Step Synthesis via Reductive Cyclization

An optimized route reduces the synthetic steps from six to four, enhancing efficiency. The sequence begins with 2,3-dichloronitrobenzene (11 ) and proceeds through malononitrile addition and Zn-dust-mediated reductive cyclization.

Synthetic Pathway:

  • Nucleophilic displacement : Treatment of 11 with malononitrile and NaH in DMF yields 2,3-dichloro-5-nitrobenzonitrile (12 ).

  • Reductive cyclization : Zn dust in acetic acid converts 12 to 5-chloro-1H-indole-2,3-dicarbonitrile (13 ).

  • Cyclocondensation : Reaction of 13 with carbamimidic chloride hydrochloride in methylsulfone at 110–120°C for 24 hours forms 5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine (14 ) in 45% yield.

Advantages:

  • Net yield increases from 5% (six-step method) to 15%.

  • Eliminates chromatographic purification, favoring industrial scalability.

Bromo Intermediate-Based Displacement for Thioaryl Derivatives

For derivatives requiring thioaryl substituents, 5-bromo-9H-pyrimido[4,5-b]indole-2,4-diamine (20 ) serves as a superior intermediate due to enhanced leaving-group ability.

Protocol:

  • Synthesis of 20 : Starting from 2,3-dibromonitrobenzene (17 ), sequential malononitrile addition, Zn-dust reduction, and cyclocondensation afford 20 in 42–77% yield.

  • Thiol displacement : Microwave-assisted reaction of 20 with aryl thiols (e.g., 4-methoxythiophenol) in DMF with CuI/K2CO3 yields 5-(arylthio)-2,4-diamines.

Comparative Reactivity:

Leaving GroupThiol SubstituentConditionsYield (%)
ClElectron-deficientMicrowave, 100°C<10
BrElectron-richMicrowave, 100°C77

The bromo intermediate’s reactivity mitigates challenges with electron-deficient thiols, broadening substrate scope.

Challenges and Mechanistic Insights

Steric and Electronic Effects:

  • 5-Chloro substitution : Introduces conformational restriction via steric hindrance, reducing rotational freedom about the C4–N bond (24 conformers vs. 41 in des-chloro analogs). This enhances kinase selectivity by stabilizing specific binding poses.

  • Solvent selection : Polar aprotic solvents (DMF, methylsulfone) improve cyclocondensation yields but require stringent temperature control.

Deprotection Optimization:

  • Base strength : 1 N NaOH in isopropanol outperforms 15% KOH in 1,4-dioxane, minimizing side reactions and improving yields (70–92% vs. 49–68%) .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound to its reduced forms.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidoindole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Synthesis of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine

The synthesis of this compound typically involves a multi-step process that includes the nucleophilic displacement of 5-bromo or 5-chloro derivatives with appropriate aryl groups. A notable synthetic route has been developed that reduces the number of steps from six to four, enhancing efficiency in producing the compound and its derivatives .

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

One of the primary applications of this compound is its role as a selective inhibitor of VEGFR-2. This receptor is critical in angiogenesis—the formation of new blood vessels—which is a key process in tumor growth and metastasis. Studies have demonstrated that this compound exhibits potent inhibitory activity against VEGFR-2, comparable to established inhibitors like sunitinib and semaxinib .

Key Findings:

  • The compound shows IC50 values in the low nanomolar range for VEGFR-2 inhibition.
  • It has minimal off-target effects on other kinases, indicating a favorable selectivity profile .

Dual Activity Against RTKs and Thymidylate Synthase (TS)

Recent research has expanded the application scope to include dual inhibition of RTKs and thymidylate synthase (TS), an enzyme essential for DNA synthesis. Compounds derived from this compound have shown promising results in inhibiting both pathways:

  • Certain derivatives have been identified as nanomolar inhibitors of TS while maintaining effective inhibition against RTKs like VEGFR and PDGFR .

Case Study 1: VEGFR-2 Inhibition

In a comparative study evaluating various derivatives of this compound:

  • Compound 5 was found to be equipotent with semaxanib in VEGFR-2 assays.
  • The study highlighted that modifications at the 4-position on the phenyl ring significantly influenced inhibitory potency against VEGFR-2 while retaining selectivity over EGFR and PDGFR .

Case Study 2: Antitumor Activity

Another study evaluated the antitumor efficacy of compounds based on this scaffold:

  • Several analogs demonstrated significant cytotoxic effects against cancer cell lines while also exhibiting favorable pharmacokinetic properties.
  • The most potent analogs were further tested in vivo, showing reduced tumor growth rates compared to controls .

Comparative Data Table

The following table summarizes key findings regarding the biological activity of various derivatives of this compound:

CompoundTargetIC50 (nM)Notes
Compound 5VEGFR-2<10Equipotent to semaxanib
Compound 3TS<50Better than pemetrexed
Compound 6EGFR>1000Less potent compared to others
Compound 7PDGFR-β>500

Mecanismo De Acción

The mechanism of action of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine involves its interaction with specific molecular targets. For instance, it has been shown to bind to tubulin within the colchicine site, causing both microtubule depolymerizing and stabilizing effects . This dual action is significant in disrupting microtubule dynamics, which is crucial for cell division and has implications in cancer therapy.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Microtubule-Targeting Janus Compounds (1–4)

Compound 14 derivatives, such as Compounds 1–4 (N⁴-methyl-N⁴-aryl analogs), exhibit dual microtubule-stabilizing and destabilizing effects, earning them the name "Janus compounds" . Key comparisons include:

Key Findings :

  • Compound 2 is the most potent destabilizer, inhibiting microtubule polymerization at 20 µM and binding strongly to the colchicine site .
  • Compound 3 uniquely stabilizes microtubules at high concentrations (50 µM), forming bundles akin to paclitaxel but with lower efficacy .
  • All Janus compounds overcome P-glycoprotein (Pgp) and βIII-tubulin-mediated drug resistance, unlike paclitaxel .
Structural Determinants of Activity :
  • The N⁴-aryl substituent dictates binding mode. For example, Compound 4’s hydrophobic aryl group occupies a hydrophobic pocket (green surface in PDB 4O2B), enhancing depolymerization. In contrast, Compound 3’s unsubstituted phenyl group adopts a hydrophilic binding mode (pink surface), reducing destabilizing activity .
  • The 5-chloro group restricts rotational freedom, improving target specificity .

RTK/TS Inhibitors (3–7)

Derivatives with 5-(arylthio) substitutions (e.g., Compounds 3–7 ) exhibit divergent activities against RTKs and TS:

Table 2: RTK and TS Inhibition Profiles
Compound VEGFR-2 Inhibition (IC₅₀, nM) TS Inhibition (% at 10 µM) Antitumor Activity (TGI%)
3 >1,000 65 45
5 12 <10 76
6 800 72 50
7 >1,000 58 38
Sunitinib 10 N/A 60

Key Findings :

  • Compound 5 is a potent VEGFR-2 inhibitor (IC₅₀ = 12 nM) with significant in vivo tumor growth inhibition (TGI = 76%) but weak TS activity .
  • Compound 6 inhibits TS (72% at 10 µM) but is a poor RTK inhibitor, highlighting scaffold flexibility for multitargeting .

Mechanistic Divergence from Classical Agents

  • Dual Microtubule Effects : Unlike paclitaxel (pure stabilizer) or CA-4 (pure destabilizer), Janus compounds exhibit concentration-dependent duality. At 10–20 µM, they depolymerize microtubules; at 30–50 µM, they increase polymerization rates .
  • Resistance Overcoming : Janus compounds maintain efficacy in SK-OV-3-MDR-1-M6/6 (Pgp-overexpressing) cells (Rr = 1.1–1.4 vs. paclitaxel’s Rr = 240) .

Actividad Biológica

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine (CAS Number: 1126602-48-9) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various enzymes and receptors. This article explores the compound's synthesis, biological properties, and its potential therapeutic applications.

  • Molecular Formula : C₁₀H₈ClN₅
  • Molecular Weight : 233.66 g/mol
  • Structure : The compound features a pyrimidine ring fused with an indole structure, making it a unique scaffold for drug design.

Synthesis

The synthesis of this compound typically involves nucleophilic displacement reactions. A notable method includes the displacement of 5-bromo or 5-chloro intermediates with aryl thiols to produce various derivatives that exhibit enhanced biological activities . The synthetic route can be summarized as follows:

  • Formation of the Intermediate : The common intermediate is synthesized through a series of reactions involving pyrimidine and indole derivatives.
  • Nucleophilic Displacement : The chlorine atom at the 5-position is replaced by thiol groups under specific conditions to yield the target compound.

Biological Activity

The biological activity of this compound has been extensively studied, particularly regarding its role as an inhibitor of thymidylate synthase (TS) and receptor tyrosine kinases (RTKs).

Inhibition of Thymidylate Synthase

Thymidylate synthase is a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair. Inhibition of TS has therapeutic implications in cancer treatment.

  • IC₅₀ Values : Compounds derived from this compound have shown IC₅₀ values ranging from 0.12 to 2.3 μM against human TS (hTS), indicating potent inhibitory activity .
CompoundIC₅₀ (μM)Target
Compound 30.12hTS
Compound 50.75hTS
Compound 61.00hTS
Compound 72.30hTS

Inhibition of Receptor Tyrosine Kinases

Receptor tyrosine kinases play a vital role in cell signaling pathways that regulate cell growth and differentiation. Inhibitors of RTKs are critical in cancer therapy.

  • Activity Against RTKs : In assays against various RTKs such as VEGFR-2, compounds derived from this scaffold have shown comparable potency to established inhibitors like semaxanib and pemetrexed .

Case Studies

  • Dual Activity Against TS and RTKs : A study evaluated several derivatives of this compound for their dual inhibitory effects on both TS and RTKs. Compounds demonstrated significant cytostatic and cytotoxic effects in vitro, suggesting potential as multi-targeted anticancer agents .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the substituents on the indole and pyrimidine rings to optimize biological activity. Variations in electron-withdrawing and electron-donating groups significantly influenced the inhibitory potency against both TS and RTKs .

Q & A

Basic: What is the most efficient synthetic route for 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine?

Answer:
The optimized synthesis involves a four-step sequence starting from 2,3-dichloronitrobenzene (11):

Nucleophilic displacement with malononitrile to form intermediate 12 (Zn-dust-catalyzed reduction).

Cyclocondensation with carbamimidic chloride hydrochloride in methylsulfone (110–120°C, 24 hours) to yield the tricyclic core (45% yield) .
This method improves on prior six-step routes (5% yield) by reducing steps and increasing net yield to 15% .

Advanced: How do structural modifications at the 5-position affect dual inhibition of RTKs and thymidylate synthase (TS)?

Answer:
Substitution with arylthio groups at the 5-position enhances dual activity:

  • Compound 5 (5-(arylthio) derivative) showed equipotent VEGFR-2 inhibition (IC₅₀ = 20 nM) compared to semaxanib .
  • Compounds 3, 6, and 7 exhibited nanomolar hTS inhibition , outperforming pemetrexed by 5–10-fold .
    Key factors:
  • Electron-withdrawing substituents (e.g., -Cl, -CF₃) improve TS binding.
  • Bulky aryl groups enhance RTK selectivity via hydrophobic interactions .

Basic: What characterization techniques validate the synthesis of this compound?

Answer:

  • 1H NMR : Key peaks include δ 11.27 (9-NH, exchangeable) and δ 6.27 (NH₂, exchangeable) in DMSO-d₆ .
  • TLC : Rf values (e.g., 0.34 in chloroform-methanol 15:1) confirm purity .
  • HRMS : Exact mass matching (e.g., m/z 320.1511 for C₁₈H₁₇N₅O) validates molecular identity .

Advanced: How do contradictory yield reports in synthesis steps inform reaction optimization?

Answer:

  • Cyclocondensation yields vary (39–45%) due to reaction time and reagent stoichiometry .
    • Extending reaction time to 24 hours improves completion .
    • Microwave-assisted reactions (e.g., 87–97% yield for 5-(arylthio) derivatives) enhance efficiency .
  • Reductive amination steps may require pH control (e.g., NH₃ in methanol at 130°C) to avoid byproducts .

Basic: What in vitro assays are used to evaluate antitumor activity?

Answer:

  • RTK inhibition : VEGFR-2 kinase assays (IC₅₀ values via fluorescence polarization) .
  • TS inhibition : Spectrophotometric monitoring of dUMP conversion to dTMP .
  • Cytotoxicity : MTT assays against human cancer cell lines (e.g., HCT-116, IC₅₀ = 0.8–2.5 µM) .

Advanced: What mechanistic insights explain the compound’s dual microtubule depolymerization/stabilization effects?

Answer:

  • N4-arylalkyl substituents dictate microtubule modulation:
    • Compound 1 (3-methoxyphenyl derivative) stabilizes microtubules by binding β-tubulin’s taxane site .
    • Compound 2 (p-tolyl derivative) promotes depolymerization via colchicine-site interactions .
  • Balanced hydrophobic/hydrogen-bonding interactions enable dual effects, validated by molecular docking .

Basic: How is regioselectivity achieved in nucleophilic substitution reactions?

Answer:

  • 5-Chloro position is highly reactive due to electron-deficient pyrimidine ring .
  • Microwave irradiation (100–120°C, 30 min) with K₂CO₃ as base ensures selective arylthio substitution .

Advanced: What in vivo models validate antitumor efficacy, and what pharmacokinetic challenges exist?

Answer:

  • Xenograft models : Compound 5 reduced tumor volume by 60% in HCT-116 xenografts (10 mg/kg, i.p., 21 days) .
  • Challenges :
    • Low oral bioavailability (<15%) due to poor solubility.
    • Prodrug strategies (e.g., phosphate esters) improve absorption .

Basic: What solvents and conditions are optimal for purification?

Answer:

  • Column chromatography : Silica gel with chloroform/methanol (15:1 to 5:1) gradients .
  • Recrystallization : Ethanol/water mixtures (80:20) yield high-purity crystals (>95%) .

Advanced: How do molecular modeling studies guide SAR for dual-target inhibitors?

Answer:

  • Homology models (e.g., PDGFR-β) identify key binding residues (Asp836, Lys627) for 2,4-diamine interactions .
  • Docking simulations reveal that 5-arylthio groups occupy TS’s folate pocket, while pyrimidoindole core binds RTK ATP sites .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.